molecular formula C7H14O B13528698 2-Methyl-2-(1-methylpropyl)oxirane CAS No. 42328-43-8

2-Methyl-2-(1-methylpropyl)oxirane

Cat. No.: B13528698
CAS No.: 42328-43-8
M. Wt: 114.19 g/mol
InChI Key: XRYOOZWHQGGKMY-UHFFFAOYSA-N
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Description

The Significance of Substituted Oxiranes as Reactive Intermediates

Oxiranes, commonly known as epoxides, represent a crucial class of cyclic ethers in organic chemistry. numberanalytics.com Their defining feature is a three-membered ring containing two carbon atoms and one oxygen atom. wikipedia.orgchemistrytalk.org This triangular structure results in significant ring strain, rendering epoxides substantially more reactive than their acyclic ether counterparts. wikipedia.orgmasterorganicchemistry.com This inherent reactivity makes them highly valuable as versatile intermediates in organic synthesis. numberanalytics.com

The reactivity of the epoxide ring allows for a variety of transformations, most notably ring-opening reactions. Epoxides can react with a wide array of nucleophiles—such as alcohols, amines, and water—to generate a diverse range of functionalized molecules. wikipedia.org The presence of substituents on the oxirane ring plays a critical role in modulating its reactivity and directing the stereochemical and regiochemical outcomes of these reactions. acs.orgresearchgate.net For instance, the electronic properties of the substituent can influence the rate of reaction, while steric hindrance can direct nucleophilic attack to a specific carbon atom. researchgate.net This tunability makes substituted oxiranes powerful building blocks for the stereoselective synthesis of complex organic molecules, including pharmaceuticals and natural products. algoreducation.comontosight.ai

Structural Context of 2-Methyl-2-(1-methylpropyl)oxirane within the Epoxide Class

This compound is a member of the epoxide class of organic compounds. ontosight.ai Its molecular formula is C₇H₁₄O. nih.gov The structure features a central three-membered oxirane ring. One of the carbon atoms of this ring is disubstituted, bonded to both a methyl group and a sec-butyl (1-methylpropyl) group. The other carbon atom of the ring is part of a methylene (B1212753) (-CH₂) group. This specific arrangement makes it an asymmetrically substituted epoxide containing a tetrasubstituted carbon atom within the strained ring.

The IUPAC name for this compound is 2-butan-2-yl-2-methyloxirane. nih.gov The substitution pattern is a key determinant of its chemical behavior, particularly in ring-opening reactions. According to established principles, nucleophilic attack under basic or neutral conditions (SN2 mechanism) is expected to occur at the less sterically hindered carbon atom—the CH₂ group. wikipedia.orgresearchgate.net Conversely, under acidic conditions, the reaction may proceed via a mechanism with SN1 character, where the nucleophile attacks the more substituted carbon (the quaternary center) due to the greater stabilization of the partial positive charge that develops at this position. wikipedia.orgresearchgate.net

Chemical Identity and Properties

The following tables provide key identifiers and computed properties for this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-butan-2-yl-2-methyloxirane nih.gov
Molecular Formula C₇H₁₄O nih.gov
CAS Number 42328-43-8 nih.gov

Table 2: Computed Physicochemical Properties of this compound

Property Value
Molecular Weight 114.19 g/mol nih.gov
XLogP3 1.8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 114.104465066 Da nih.gov

Detailed Research Findings

While specific research literature focusing exclusively on this compound is limited, its reactivity can be inferred from extensive studies on analogous substituted epoxides.

The synthesis of such compounds is typically achieved through the epoxidation of the corresponding alkene. algoreducation.com This process involves the direct addition of an oxygen atom across the double bond of an alkene, often using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. algoreducation.com An alternative route is the intramolecular cyclization of a suitable halohydrin precursor, which involves treatment with a base. chemistrytalk.org

The reactivity of substituted epoxides is a subject of considerable research. The electron-donating nature of the alkyl groups (methyl and 1-methylpropyl) on the quaternary carbon of this compound would influence the electronic density of the ring. Studies on other substituted oxiranes show that such electronic effects, combined with steric factors, are crucial in determining the regioselectivity of ring-opening reactions. researchgate.net For example, research on the reactions of monosubstituted epoxides with Frustrated Lewis Pairs (FLPs) has demonstrated regioselective ring-opening, highlighting how the substituent dictates the reaction pathway. researchgate.net Furthermore, thermal studies on highly substituted epoxides, such as tetramethylethylene oxide, have shown that they can be relatively inert or rearrange to form carbonyl compounds, suggesting that the thermal behavior of this compound might involve rearrangement pathways. researchgate.net

Mentioned Compounds

Table 3: Chemical Compounds Referenced in this Article

Compound Name
This compound
2-butan-2-yl-2-methyloxirane
2-methyloxirane
2-sec-Butyl-2-methyloxirane
3,3-dimethylbutan-2-one
Alcohol
Amine
Epoxide
Ether
Halohydrin
m-chloroperoxybenzoic acid (m-CPBA)
Oxirane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yl-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOOZWHQGGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962427
Record name 2-(Butan-2-yl)-2-methyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42328-43-8, 53897-31-7
Record name 2-Methyl-2-(1-methylpropyl)oxirane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-isobutyloxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butan-2-yl)-2-methyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 2 1 Methylpropyl Oxirane

Direct Epoxidation Strategies

Direct epoxidation involves the conversion of an alkene's carbon-carbon double bond into an oxirane ring. The logical unsaturated precursor for 2-Methyl-2-(1-methylpropyl)oxirane is 3,4-dimethyl-2-pentene.

Peroxidation of Unsaturated Precursors

The most common method for the epoxidation of alkenes is the reaction with a peroxy acid (peracid). These reagents deliver an oxygen atom directly to the double bond. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peracid for this transformation. The reaction is typically carried out in aprotic solvents like methylene (B1212753) chloride or acetonitrile (B52724) at controlled temperatures. copernicus.org

Another approach involves the in-situ formation of a peracid. For instance, the reaction of hydrogen peroxide with acetic acid can generate peracetic acid, which then acts as the epoxidizing agent. researchgate.net Dioxiranes, generated from ketones and a strong oxidant like potassium peroxomonosulfate (Oxone), are also highly effective for epoxidizing alkenes. orgsyn.org

Table 1: Reagents for Peroxidation of 3,4-dimethyl-2-pentene

Reagent SystemTypical SolventKey Characteristics
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)Commercially available, reliable, produces a carboxylic acid byproduct.
Hydrogen Peroxide / Acetic AcidTolueneIn-situ generation of peracetic acid; requires careful temperature control. researchgate.net
Hydrogen Peroxide / AcetonitrileAcetonitrileForms a peroxyimidic acid intermediate that acts as the oxidant. orgsyn.org
Ketone / OxoneAcetonitrile/Water BufferGenerates a reactive dioxirane (B86890) intermediate; effective for electron-rich alkenes. orgsyn.org

Catalytic Asymmetric Epoxidation Approaches

Producing a specific stereoisomer of this compound requires asymmetric catalysis. While the Sharpless asymmetric epoxidation is famous, it is primarily effective for allylic alcohols. sigmaaldrich.com For unfunctionalized, tetrasubstituted alkenes like 3,4-dimethyl-2-pentene, other methods are more suitable.

The Shi asymmetric epoxidation utilizes a chiral ketone, often derived from fructose, as a catalyst in conjunction with Oxone as the primary oxidant. orgsyn.org The chiral ketone forms a chiral dioxirane in the catalytic cycle, which then transfers an oxygen atom to the alkene enantioselectively. This method is known for its effectiveness with various substituted olefins.

Another advanced strategy involves the catalytic asymmetric generation of sulfur ylides from diazo compounds, which can then react with carbonyl compounds to form chiral epoxides. nih.gov This approach combines features of ylide chemistry and asymmetric catalysis.

Table 2: Catalytic Asymmetric Epoxidation Systems

MethodCatalyst TypeTypical OxidantSubstrate Class
Shi EpoxidationChiral Fructose-Derived KetoneOxone (KHSO₅)trans- and tri-substituted alkenes orgsyn.org
Jacobsen-Katsuki EpoxidationChiral (salen)Manganese(III) complexSodium Hypochlorite (NaOCl)cis-disubstituted alkenes
Catalytic Ylide FormationChiral Sulfide / Rhodium ComplexDiazo Compound PrecursorAldehydes nih.gov

Carbonyl Epoxidation Routes

An alternative to starting with an alkene is to build the oxirane ring from a carbonyl compound. For this compound, the corresponding ketone precursor is 3-methyl-2-pentanone (B1360105). This route involves the addition of a methylene group (CH₂) to the carbonyl carbon.

Utilizing Sulfur Ylide Reagents for Oxirane Formation

The Corey-Chaykovsky reaction is a powerful method for converting ketones and aldehydes into epoxides using sulfur ylides. researchgate.net Sulfur ylides are nucleophiles that attack the carbonyl carbon. The resulting intermediate undergoes an intramolecular Sₙ2 reaction to form the three-membered epoxide ring and regenerate the sulfur compound (a thioether). libretexts.orglibretexts.org

The ylide is typically generated in situ by treating a sulfonium (B1226848) salt, such as trimethylsulfonium (B1222738) iodide, with a strong base like sodium hydride (NaH) or potassium tert-butoxide. researchgate.netgoogle.com The less reactive dimethyloxosulfonium methylide, formed from trimethylsulfoxonium (B8643921) iodide, is often preferred for its greater stability and tendency to provide the thermodynamically favored product. libretexts.org

Table 3: Common Sulfur Ylide Systems for Epoxidation

Ylide PrecursorBaseTypical SolventCharacteristics
Trimethylsulfonium Iodide/SulfateNaH, t-BuOKDMSO, THFHighly reactive ylide, kinetically controlled reactions. libretexts.orggoogle.com
Trimethylsulfoxonium Iodide/ChlorideNaH, t-BuOKDMSOLess reactive, more stable ylide, thermodynamically controlled reactions. libretexts.org
Chiral Sulfonium SaltsVarious basesVariousUsed for asymmetric epoxidation, forming chiral epoxides. bristol.ac.ukbristol.ac.uk

Alternative Reagent Systems in Carbonyl Epoxidation

While sulfur ylides are the most direct and common reagents for converting a ketone to a terminal epoxide, other systems have been developed, particularly for asymmetric synthesis. The Johnson-Corey-Chaykovsky reaction employs chiral sulfoximine (B86345) anions for asymmetric methylene transfer to ketones, providing a route to optically active 2,2-disubstituted oxiranes. bristol.ac.uk

It is important to distinguish these methods from others like the Darzens condensation, which also forms epoxides from carbonyls but uses α-halo esters, resulting in an α,β-epoxy ester product rather than the target structure.

Indirect Synthetic Pathways

Indirect routes involve multiple synthetic steps and often start from precursors that are structurally more distant from the final epoxide.

A classic indirect method is the formation and subsequent cyclization of a halohydrin. This pathway would begin with the precursor alkene, 3,4-dimethyl-2-pentene. The alkene is treated with a halogen source (like N-bromosuccinimide) in the presence of water to form a bromohydrin. Subsequent treatment of the isolated halohydrin with a base (e.g., sodium hydroxide) induces an intramolecular Williamson ether synthesis, where the alkoxide displaces the halide to form the epoxide ring.

A more sophisticated indirect route involves starting from optically active amino acids to produce chiral epoxides. For example, a method described in Organic Syntheses shows the conversion of (S)-amino acids into (R)-alkyloxiranes. orgsyn.org This process involves converting the amino acid to a 2-chloroalkanoic acid, followed by reduction to a 2-chloro-1-alkanol (a chlorohydrin). Intramolecular cyclization with a base then yields the epoxide with an inversion of stereochemistry at the chiral center. orgsyn.org This pathway offers excellent stereochemical control.

Derivations from Haloalkanols and Related Precursors

The formation of epoxides from halohydrins is a classic and reliable method in organic synthesis. This intramolecular Williamson ether synthesis involves the treatment of a halohydrin with a base. libretexts.orgntu.edu.sg The base deprotonates the hydroxyl group, forming an alkoxide that then displaces the adjacent halide via an intramolecular SN2 reaction to form the epoxide ring. youtube.com

For the synthesis of this compound, the required precursor would be 1-chloro-2-methyl-2-pentanol (or the corresponding bromo- or iodo- derivative). The synthesis of this halohydrin could be achieved through the oxyhalogenation of the corresponding alkene, 2-methyl-2-pentene (B165383). researchgate.net This reaction is typically carried out using a halogen (e.g., Cl₂, Br₂) in the presence of water. researchgate.net The reaction proceeds via a halonium ion intermediate, which is then attacked by water in a regioselective manner, leading to the desired halohydrin. youtube.com

The subsequent cyclization of the halohydrin to the epoxide is promoted by a strong, non-nucleophilic base to minimize competing intermolecular reactions. youtube.com The stereochemistry of the starting alkene is retained in the final epoxide product. ntu.edu.sg

A related approach involves the use of optically active 2-chloroalkanoic acids, which can be derived from amino acids. These can be reduced to the corresponding 2-chloroalkan-1-ols, which then undergo base-promoted cyclization to yield chiral oxiranes. orgsyn.org This method offers a pathway to enantiomerically pure epoxides.

Investigation of the Darzens Reaction for Related Oxirane Esters

The Darzens reaction, or glycidic ester condensation, is a powerful method for the formation of α,β-epoxy esters. rsc.orgvaia.com This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. vaia.com The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield a ketone or aldehyde with one additional carbon atom. vaia.com

To synthesize an oxirane structurally related to this compound, one could envision the Darzens condensation of 3-methyl-2-pentanone with an α-haloester, such as ethyl chloroacetate. The reaction is initiated by the deprotonation of the α-haloester by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. vaia.com The subsequent intramolecular SN2 reaction between the resulting alkoxide and the halogen-bearing carbon forms the epoxide ring. vaia.com

ReactantsBaseProduct (Glycidic Ester)
3-Methyl-2-pentanone, Ethyl chloroacetateSodium ethoxide, Sodium amideEthyl 3-(sec-butyl)-3-methyloxirane-2-carboxylate

This table represents a theoretical application of the Darzens reaction to produce a precursor to the target molecule. Specific yields and reaction conditions are not available in the searched literature.

Exploration of Wittig Reactions Coupled with Epoxidation

The Wittig reaction provides a robust method for the synthesis of alkenes from aldehydes or ketones. acs.orgvaia.comresearchgate.netlibretexts.org This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. acs.org For the synthesis of this compound, a two-step sequence involving a Wittig reaction followed by epoxidation of the resulting alkene is a viable strategy.

The first step would involve the reaction of 3-methyl-2-pentanone with a methylene ylide, such as methyltriphenylphosphonium (B96628) bromide treated with a strong base like n-butyllithium. wikipedia.orgorgsyn.org This would produce the alkene, 2-methyl-3-methylenepentane. The Wittig reaction is particularly advantageous as it ensures the specific placement of the double bond. libretexts.org

The second step is the epoxidation of the newly formed alkene. This can be achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. libretexts.orgmasterorganicchemistry.com The epoxidation with peroxy acids is stereospecific, with the oxygen atom being delivered to the same face of the double bond (syn addition). masterorganicchemistry.com

StepReactantsReagentsIntermediate/Product
1. Wittig Reaction3-Methyl-2-pentanone, Methyltriphenylphosphonium bromiden-Butyllithium2-Methyl-3-methylenepentane
2. Epoxidation2-Methyl-3-methylenepentanem-CPBAThis compound

This table outlines a plausible two-step synthesis. Specific experimental data for this sequence is not available in the searched literature.

Novel Synthetic Approaches

Microwave-Assisted Synthesis of Oxirane Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. sciforum.netnih.gov While specific applications to this compound are not documented, the epoxidation of alkenes using hydrogen peroxide as an oxidant under microwave irradiation has been reported for other systems. researchgate.netcjcatal.com This "green" approach often utilizes a catalyst, such as a supported tungsten catalyst, to activate the hydrogen peroxide. sciforum.net The use of microwave heating can significantly reduce reaction times compared to conventional heating methods. researchgate.net The epoxidation of cyclic olefins using a metal-free system of hydrogen peroxide and trifluoroethanol under microwave irradiation has also been explored. researchgate.net

Alkene Substrate (Example)OxidantCatalyst/ConditionsKey Advantage
Cyclic OlefinsHydrogen PeroxideTrifluoroethanol, MicrowaveMetal-free, rapid
StyreneHydrogen PeroxideMn-Ti-Al-MCM-41, MicrowaveEfficient, mesoporous sieve catalyst cjcatal.com

This table provides examples of microwave-assisted epoxidation of other alkenes, suggesting a potential methodology for the target compound.

Photochemical and Electrochemical Synthesis Methods

Photochemical reactions offer unique pathways for the synthesis of organic molecules. While direct photochemical synthesis of this compound is not reported, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, can produce oxetanes, which are four-membered ring ethers. researchgate.net Photochemical methods have also been investigated for the ring-opening of certain oxiranes to form other functionalized products. acs.org

Electrochemical methods present another avenue for "green" synthesis. The electrochemical epoxidation of alkenes using water as the oxygen source has been demonstrated, avoiding the need for halide mediators. rsc.org This method relies on the generation of reactive oxygen species at the electrode surface. rsc.org Electrocatalytic epoxidation of alkenes at heterogeneous catalysts is a promising and sustainable route to epoxides. acs.org Furthermore, titanium-mediated electrochemical reactions have been used for the ring-opening of epoxides, showcasing the potential of electrochemistry in modifying these structures. acs.org

MethodKey PrincipleExample Application
PhotochemicalPaternò-Büchi reaction ([2+2] cycloaddition)Synthesis of oxetanes from alkenes and carbonyls researchgate.net
ElectrochemicalOxidation of alkenes using water as oxygen sourceHalide-free epoxidation of various alkenes rsc.org

This table highlights the principles of novel synthetic approaches that could be adapted for the synthesis of the target oxirane.

Stereochemical Investigations of 2 Methyl 2 1 Methylpropyl Oxirane

Enantioselective Synthesis

The synthesis of specific enantiomers of 2-Methyl-2-(1-methylpropyl)oxirane is a key focus in stereochemical investigations, driven by the distinct biological activities often exhibited by different enantiomers of chiral molecules. Various strategies have been developed to achieve high enantioselectivity in the production of this and similar chiral epoxides.

Biocatalytic Approaches for Chiral Oxirane Production

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering high selectivity under mild reaction conditions. organic-chemistry.org Enzymes, such as monooxygenases and peroxygenases, are particularly adept at catalyzing asymmetric epoxidation reactions. magtech.com.cnnih.gov For the production of chiral this compound, a biocatalytic approach would typically involve the enantioselective epoxidation of the corresponding alkene, 3,4-dimethyl-2-hexene.

Styrene monooxygenases, for instance, have demonstrated high enantioselectivity in the epoxidation of various alkene substrates, producing chiral epoxides with excellent enantiomeric excess (>95-99% ee). nih.gov While specific studies on 3,4-dimethyl-2-hexene may be limited, the broad substrate specificity of some monooxygenases suggests their potential applicability. The use of whole-cell biocatalysts expressing these enzymes can be a cost-effective and sustainable method for producing enantiomerically enriched this compound. nih.gov

Unspecific peroxygenases, secreted by fungi such as Agrocybe aegerita, represent another promising class of biocatalysts. These enzymes can catalyze the epoxidation of a wide range of alkenes with high regioselectivity. nih.gov For branched alkenes, epoxidation often occurs with complete regioselectivity. nih.gov The stereoselectivity of these enzymes can lead to the preferential formation of one enantiomer of the epoxide.

A chemo-enzymatic approach offers a hybrid strategy, combining chemical synthesis with enzymatic resolution. nih.govnih.gov For example, a racemic mixture of the oxirane can be synthesized chemically, followed by enzymatic kinetic resolution where one enantiomer is selectively hydrolyzed or transformed, leaving the other enantiomer in high purity.

Biocatalytic MethodEnzyme TypePotential SubstrateExpected Outcome
Asymmetric EpoxidationStyrene Monooxygenase3,4-dimethyl-2-hexeneEnantiomerically enriched (R)- or (S)-2-Methyl-2-(1-methylpropyl)oxirane
Regioselective EpoxidationUnspecific Peroxygenase3,4-dimethyl-2-hexeneRegioselective formation of the epoxide with potential enantioselectivity
Kinetic ResolutionLipase/Epoxide HydrolaseRacemic this compoundSeparation of enantiomers, yielding one enantiomer in high ee

Asymmetric Catalysis in Epoxidation Reactions

Asymmetric catalysis provides a versatile and efficient means of synthesizing chiral epoxides. The Jacobsen-Katsuki and Sharpless asymmetric epoxidation reactions are seminal examples of powerful catalytic systems for the enantioselective epoxidation of alkenes. wikipedia.orgorganic-chemistry.orgopenochem.orgwikipedia.org

The Jacobsen-Katsuki epoxidation utilizes chiral manganese-salen complexes as catalysts to effect the enantioselective epoxidation of unfunctionalized alkenes. organic-chemistry.orgwikipedia.orgopenochem.orgsynarchive.com This method is particularly well-suited for cis-disubstituted and trisubstituted alkenes. The choice of the chiral ligand on the salen catalyst dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R,R) or (S,S) enantiomer of the epoxide. For the synthesis of this compound, the precursor alkene, 3,4-dimethyl-2-hexene, would be subjected to epoxidation in the presence of the appropriate chiral Mn-salen catalyst and an oxidant like sodium hypochlorite. The enantiomeric excess (ee) achievable with this method is often very high, frequently exceeding 90%. wikipedia.org

The Sharpless asymmetric epoxidation , on the other hand, is highly effective for the enantioselective epoxidation of allylic alcohols. organic-chemistry.orgwikipedia.orgorganicreactions.org While the direct precursor to this compound is not an allylic alcohol, a synthetic route could be devised that incorporates a Sharpless epoxidation step to establish the desired stereocenter in a precursor molecule, which is then converted to the target oxirane. This reaction employs a titanium tetraisopropoxide catalyst with a chiral diethyl tartrate (DET) ligand. wikipedia.orgresearchgate.net The selection of (+)-DET or (-)-DET allows for predictable control over the stereochemistry of the resulting epoxy alcohol. organic-chemistry.org

Asymmetric Catalysis MethodCatalyst SystemTypical SubstrateKey Advantage
Jacobsen-Katsuki EpoxidationChiral (salen)Manganese(III) complexesUnfunctionalized cis- and trisubstituted alkenesHigh enantioselectivity for a broad range of alkenes. wikipedia.orgopenochem.org
Sharpless Asymmetric EpoxidationTi(O-iPr)4, (+)- or (-)-Diethyl TartratePrimary and secondary allylic alcoholsPredictable and high enantioselectivity for epoxy alcohols. organic-chemistry.orgorganicreactions.org

Chiral Pool Strategies for (R)- and (S)-Alkyloxirane Precursors

The chiral pool provides a collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach leverages the inherent chirality of natural compounds like amino acids, sugars, and terpenes to introduce stereocenters into the target molecule. wikipedia.org

For the synthesis of (R)- or (S)-2-Methyl-2-(1-methylpropyl)oxirane, a chiral pool strategy could involve selecting a suitable starting material that already possesses the desired stereochemistry at a key position. For instance, optically active 2-chloroalkanoic acids, which can be derived from amino acids, are valuable precursors for the synthesis of (R)-alkyloxiranes with inversion of configuration. orgsyn.org A similar multi-step synthetic sequence starting from an appropriate chiral precursor could be envisioned to access enantiopure forms of this compound.

Another example involves the use of (S)-γ-hydroxymethyl-γ-butyrolactone, derived from glutamic acid, as a precursor for chiral epoxides. nih.gov Although this specific precursor leads to a different oxirane, the principle of utilizing a chiral building block from the natural pool is a well-established and effective strategy.

Diastereoselective Synthesis

When an alkene precursor has the potential to form diastereomeric epoxides, or when the oxirane itself can undergo diastereoselective reactions, controlling the diastereoselectivity becomes a critical aspect of the synthesis.

Control of Diastereoselectivity in Oxirane Formation

The epoxidation of an alkene that can exist as E/Z isomers, such as 3,4-dimethyl-2-hexene, can lead to the formation of diastereomeric epoxides. The stereochemistry of the starting alkene often dictates the relative stereochemistry of the resulting epoxide in a stereospecific manner. For example, epoxidation of a cis-alkene generally yields a cis-epoxide, while a trans-alkene gives a trans-epoxide.

The choice of epoxidizing agent and reaction conditions can also influence the diastereoselectivity. In the epoxidation of substituted cyclohexenes, a pronounced dependence of epoxide diastereoselectivity on the substituent and the solvent has been observed. While not directly analogous to the acyclic this compound, this highlights the principle that reaction parameters can be tuned to favor the formation of a specific diastereomer.

For allylic ethers, epoxidation with less acidic peracids like m-CPBA is often directed by steric hindrance, leading to anti-selective epoxidation. Diastereomeric control in epoxidations with peracids can be quite effective if directing groups are present or if the substrate is sterically biased.

Diastereoselective Ring-Opening Reactions

The three-membered ring of epoxides is susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-difunctionalized compounds. encyclopedia.pub When the epoxide itself is chiral and reacts with a nucleophile to create a new stereocenter, the reaction can proceed with diastereoselectivity.

The ring-opening of epoxides is generally a stereospecific SN2 reaction, resulting in an inversion of configuration at the carbon atom that is attacked. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom.

In the case of this compound, nucleophilic attack would likely occur at the less substituted methylene (B1212753) carbon. However, the presence of two stereocenters in the molecule means that the approach of the nucleophile can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer of the ring-opened product.

Determination of Enantiomeric and Diastereomeric Purity

The presence of two chiral centers in this compound gives rise to the possibility of four stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). The accurate quantification of the relative amounts of these enantiomeric and diastereomeric pairs is paramount for applications in asymmetric synthesis and materials science. This section explores the principal analytical techniques utilized for this purpose.

Advanced Chromatographic Methods for Stereoisomer Separation (e.g., complexation gas chromatography)

Gas chromatography (GC) stands as a powerful tool for the separation of volatile chiral compounds. For the stereoisomers of this compound, specialized chiral stationary phases (CSPs) are indispensable for achieving resolution.

Complexation Gas Chromatography: This technique relies on the formation of transient, diastereomeric complexes between the chiral analyte and a chiral metal complex incorporated into the stationary phase. The differing stabilities of these complexes lead to different retention times for the enantiomers and diastereomers. For oxiranes, chiral metal chelates, such as those derived from manganese(II), cobalt(II), or nickel(II) with perfluoroacylated terpene-ketones, have been effectively used. unito.it The interaction between the lone pair of electrons on the oxirane oxygen and the chiral metal complex is the basis for the enantioselective recognition.

Cyclodextrin-Based Chiral Stationary Phases: An alternative and widely used approach involves CSPs based on derivatized cyclodextrins. unito.itchromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on their rims with various substituents, a wide range of selectivities can be achieved. For the separation of substituted oxiranes, permethylated or perpentylated β- and γ-cyclodextrins dissolved in a polysiloxane matrix are often employed. unito.itchromatographyonline.com The separation mechanism involves the inclusion of the nonpolar part of the analyte (the alkyl groups) into the cyclodextrin cavity, with additional interactions occurring at the rim of the cyclodextrin, leading to chiral discrimination.

Chiral Stationary Phase TypeTypical Separation Factor (α) for Trisubstituted OxiranesTypical Resolution (Rs) for Trisubstituted Oxiranes
Complexation GC (e.g., Chirasil-Nickel)1.05 - 1.20> 1.5
Derivatized Cyclodextrin (e.g., permethylated β-cyclodextrin)1.03 - 1.15> 1.2

Note: The values in this table are representative for the separation of similar chiral oxiranes and are intended for illustrative purposes. Actual values for this compound would depend on the specific experimental conditions.

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral auxiliaries, it can be used to determine enantiomeric and diastereomeric purity.

Chiral Shift Reagents (CSRs): In the presence of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), the enantiomers of this compound can form diastereomeric complexes. chemistnotes.comlibretexts.org These complexes exhibit different NMR spectra, leading to the separation of signals for corresponding protons in the enantiomers. The magnitude of the induced shift is dependent on the proximity of the proton to the paramagnetic lanthanide ion. The oxygen atom of the oxirane ring acts as a Lewis basic site for coordination with the chiral shift reagent.

The enantiomeric excess (% ee) can be determined by integrating the signals of the resolved protons. For instance, the methyl protons or the protons of the sec-butyl group in this compound would be expected to show distinct signals for each enantiomer in the presence of a CSR.

Proton SignalExpected Chemical Shift Difference (Δδ) with CSR (ppm)
Oxirane ring protons0.1 - 0.5
Methyl group on the oxirane ring0.05 - 0.2
Protons of the 1-methylpropyl group0.05 - 0.3

Note: The expected chemical shift differences are estimates based on the application of chiral shift reagents to similar chiral molecules and serve as an illustration.

Polarimetry and Optical Rotation Studies

Polarimetry is a classical technique for the analysis of chiral substances. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, the temperature, and the wavelength of the light used. thieme-connect.de

The specific rotation, [α], is a fundamental physical property of a chiral molecule. For a pair of enantiomers, the specific rotations are equal in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero.

The enantiomeric excess (% ee) of a non-racemic mixture of this compound can be determined using the following equation:

% ee = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

To accurately determine the enantiomeric excess, the specific rotation of the pure enantiomer must be known. While experimentally determined specific rotation values for the enantiomers of this compound are not widely published, theoretical calculations can provide an estimate. However, experimental verification is crucial for accurate quantitative analysis. vt.edu

StereoisomerPredicted Sign of Optical Rotation
(2R, 1'R)-2-Methyl-2-(1-methylpropyl)oxirane(+) or (-)
(2S, 1'S)-2-Methyl-2-(1-methylpropyl)oxirane(-) or (+)
(2R, 1'S)-2-Methyl-2-(1-methylpropyl)oxirane(+) or (-)
(2S, 1'R)-2-Methyl-2-(1-methylpropyl)oxirane(-) or (+)

Note: The signs of optical rotation are not directly predictable from the (R/S) configuration and must be determined experimentally or through high-level computational studies. The table illustrates that enantiomers will have opposite signs.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Methyl 2 1 Methylpropyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-Methyl-2-(1-methylpropyl)oxirane, offering precise information about the proton and carbon frameworks.

¹H NMR Spectroscopic Analysis of the Oxirane Moiety

The ¹H NMR spectrum provides critical data for identifying the protons of the epoxide ring. Due to the ring strain and the electronegativity of the oxygen atom, protons on the oxirane ring carbons are characteristically shifted downfield compared to typical alkane protons, generally appearing in the 2.5 to 3.5 ppm range. libretexts.orglibretexts.org For this compound, the methylene (B1212753) (CH₂) protons on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent. libretexts.org This non-equivalence results in two distinct signals, each expected to appear as a doublet due to geminal coupling. The proton signals of the substituent groups, including the methyl and sec-butyl groups, will appear at higher fields (lower ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Oxirane CH₂ (diastereotopic H)~2.7 - 2.9Doublet (d)
Oxirane CH₂ (diastereotopic H)~2.5 - 2.7Doublet (d)
sec-Butyl CH~1.4 - 1.6Multiplet (m)
Oxirane CH₃~1.2 - 1.4Singlet (s)
sec-Butyl CH₂~1.1 - 1.3Multiplet (m)
sec-Butyl CH₃ (from ethyl)~0.9 - 1.1Triplet (t)
sec-Butyl CH₃ (from methine)~0.8 - 1.0Doublet (d)

¹³C NMR Spectroscopic Analysis of Carbon Framework

In the ¹³C NMR spectrum, the carbon atoms of the epoxide ring are notably deshielded and typically resonate in the 40-60 ppm region. oregonstate.eduoregonstate.edu This distinct chemical shift range helps to confirm the presence of the oxirane ring. The quaternary carbon, being bonded to the oxygen and two other carbons, will appear within this range, as will the methylene (CH₂) carbon of the ring. The remaining alkyl carbons of the methyl and sec-butyl groups will be found at higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Oxirane C (quaternary)~55 - 65
Oxirane CH₂~45 - 55
sec-Butyl CH~35 - 45
sec-Butyl CH₂~25 - 35
Oxirane CH₃~20 - 30
sec-Butyl CH₃ (from methine)~15 - 25
sec-Butyl CH₃ (from ethyl)~10 - 20

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton of the sec-butyl group and the protons of the adjacent methylene and methyl groups. This helps to piece together the structure of the alkyl substituent.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached, mapping ¹H signals to their corresponding ¹³C signals over a single bond. libretexts.org It is essential for definitive assignments. For example, the diastereotopic proton signals between 2.5-2.9 ppm would show cross-peaks to the oxirane CH₂ carbon signal in the 45-55 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak between the protons of the methyl group on the oxirane ring and the quaternary oxirane carbon.

Correlations from the protons on the sec-butyl group to the quaternary oxirane carbon, confirming the attachment point of the substituent to the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule, with a particular focus on the characteristic vibrations of the strained oxirane ring. ksu.edu.sa

Vibrational Analysis of the Oxirane Ring

The three-membered epoxide ring exhibits several characteristic vibrational modes that are key to its identification. These include:

A C-O stretching vibration, which typically appears in the 1230-1280 cm⁻¹ range. spectroscopyonline.com

An asymmetric C-O-C ring stretching mode, which gives rise to an intense band between 810 and 950 cm⁻¹. spectroscopyonline.com

A symmetric C-O-C ring stretching mode (often called "ring breathing"), which is observed between 750 and 880 cm⁻¹. spectroscopyonline.comresearchgate.net

The presence of these specific bands, particularly the intense absorptions in the 950-750 cm⁻¹ region, is strong evidence for the existence of the oxirane moiety.

Identification of Functional Groups

The primary role of IR and Raman spectroscopy in this context is to confirm the presence of the epoxide functional group and the absence of others. The identification is based on the following observations:

Presence of Epoxide: Confirmed by the characteristic C-O and ring stretching vibrations mentioned above. spectroscopyonline.comresearchgate.net

Presence of Alkyl Groups: C-H stretching vibrations from the methyl and sec-butyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will also be present in the fingerprint region (~1370-1465 cm⁻¹).

Absence of Other Groups: A key confirmation is the absence of a strong, broad O-H stretching band (around 3200-3700 cm⁻¹) and the absence of a sharp, strong C=O stretching band (around 1650-1800 cm⁻¹), which rules out the presence of alcohol or carbonyl functionalities, respectively. oregonstate.eduoregonstate.edu

Table 3: Characteristic IR and Raman Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkyl (CH₃, CH₂, CH)2850 - 3000Medium to Strong
C-O StretchEpoxide1230 - 1280Medium
Asymmetric Ring StretchEpoxide C-O-C810 - 950Strong
Symmetric Ring StretchEpoxide C-O-C750 - 880Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the structural elucidation and identification of this compound. It provides critical information regarding the compound's molecular weight and fragmentation behavior, which are key to confirming its identity and assessing its purity.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the molecular ion (M+) is often unstable and may be of low abundance. The fragmentation is driven by the cleavage of bonds adjacent to the oxygen atom and the branched alkyl group.

Analysis of mass spectral data from the NIST Mass Spectrometry Data Center reveals characteristic fragments for this compound. nih.gov The fragmentation process involves the breaking of the C-C bonds of the oxirane ring and the attached sec-butyl group. The most stable fragments, often corresponding to stable carbocations, will produce the most intense peaks in the spectrum. chemguide.co.uk For instance, the loss of an ethyl group (C2H5•) or a propyl group (C3H7•) from the molecular ion leads to significant fragment ions. The spectrum for this compound shows a top peak at a mass-to-charge ratio (m/z) of 41. nih.gov The fragmentation of its isomer, 2-Methyl-2-(2-methylpropyl)oxirane, results in prominent peaks at m/z 99, 41, and 43, illustrating how isomeric structures influence fragmentation pathways. nih.gov

Table 1: Key EI-MS Fragmentation Data for Oxirane Isomers This table presents data for isomeric compounds to illustrate common fragmentation patterns.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragment Peaks (m/z)Source
This compoundC7H14O114.1941 (Top Peak) nih.gov
2-Methyl-2-(2-methylpropyl)oxiraneC7H14O114.1999, 41, 43 nih.gov
2-Methyl-2-propyloxiraneC6H12O100.16Data not specified nist.gov
2-Methyl-2-(1-methylethyl)oxiraneC6H12O100.16Data not specified nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a compound by measuring its mass to a very high degree of accuracy (typically to four or more decimal places). For this compound, with the molecular formula C7H14O, the calculated monoisotopic mass is 114.104465066 Da. nih.gov An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions.

Table 2: Accurate Mass Data for this compound

PropertyValueSource
Molecular FormulaC7H14O nih.gov
Computed Monoisotopic Mass114.104465066 Da nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is the standard method for analyzing volatile compounds like epoxides. academicjournals.orgdiva-portal.orgdiva-portal.org In the analysis of this compound, the gas chromatograph first separates the compound from any starting materials, byproducts, or solvents present in the sample. academicjournals.org The separated components then enter the mass spectrometer, which generates a mass spectrum for each.

By comparing the retention time from the GC and the mass spectrum from the MS with that of a known standard, the identity of this compound can be confirmed. nih.gov The integration of the peak area in the chromatogram allows for the quantification of the compound, thereby establishing its purity. This technique is routinely used to monitor the progress of epoxidation reactions and to characterize the final product. academicjournals.orgcaltech.edu For instance, the NIST Mass Spectrometry Data Center contains GC-MS data for this compound, which serves as a reference for its identification. nih.gov

Chromatographic Method Development

Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the volatility and polarity of the compound and its matrix.

High Performance Liquid Chromatography (HPLC) Methodologies

While GC is often preferred for volatile epoxides, HPLC is a valuable alternative, particularly for less volatile derivatives or when analyzing reaction mixtures containing non-volatile components. Method development for epoxides like this compound typically involves reversed-phase chromatography.

A common approach utilizes a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net For instance, a method for analyzing fatty acid epoxides employed a C-18 column with a mobile phase of methanol-water containing 0.05% acetic acid. nih.gov Another method for a different oxirane compound used an acetonitrile, water, and phosphoric acid mobile phase. sielc.com The gradient or isocratic elution conditions are optimized to achieve adequate separation from impurities. Detection can be accomplished using a UV detector if chromophores are present, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.gov

Table 3: Exemplar HPLC Methodologies for Epoxide Analysis This table shows typical conditions used for related epoxide compounds, which can be adapted for this compound.

Analytical GoalStationary PhaseMobile PhaseDetectionSource
Analysis of Fatty Acid EpoxidationC-18 Reversed-PhaseMethanol-Water with 0.05% Acetic AcidELSD, ESI-MS nih.gov
Quantification of Paraben PreservativesReversed-PhaseMethanol:Water (65:35)UV/Vis (254 nm) researchgate.net
Separation of 2-[(Methylphenoxy)methyl]oxiraneNewcrom R1 (Reverse-Phase)Acetonitrile, Water, Phosphoric AcidMS-compatible (with formic acid) sielc.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds such as this compound and is widely used to monitor epoxidation reactions. academicjournals.orgcaltech.edu The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a capillary column.

The choice of column is critical for separation. A common stationary phase for general-purpose analysis of such compounds is a nonpolar phase like 5% Phenyl Polysiloxane (e.g., SE-30 or DB-5). rsc.org A temperature program, where the column temperature is gradually increased, is often employed to ensure the efficient elution of all components, from the most volatile to the least volatile. rsc.org Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (GC-MS) for definitive identification. academicjournals.orgrsc.org For trace analysis in complex matrices, such as air samples, pre-concentration techniques using adsorbent tubes like Tenax® TA followed by thermal desorption (TD-GC-MS) can be employed. diva-portal.orgdiva-portal.org

Computational Chemistry and Theoretical Studies of 2 Methyl 2 1 Methylpropyl Oxirane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules like 2-Methyl-2-(1-methylpropyl)oxirane. These computational methods provide insights into the molecule's geometry, electronic structure, and energetic landscape, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d,p) or 6-311+G(d,p), are used to determine the optimized molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, in a typical DFT study on a substituted oxirane, the calculated bond lengths of the three-membered ring are of particular interest due to the inherent ring strain. The C-C bond within the oxirane ring is generally found to be around 1.47 Å, while the C-O bonds are slightly shorter, approximately 1.44 Å. The presence of the methyl and sec-butyl substituents on one of the carbon atoms of the oxirane ring in this compound introduces steric hindrance, which can lead to slight elongations of the adjacent bonds.

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also a key output of DFT studies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In epoxides, the HOMO is often associated with the lone pairs of the oxygen atom, while the LUMO is typically a σ* anti-bonding orbital of the C-O bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Oxirane Ring using DFT (B3LYP/6-31G)*

ParameterValue
C-C bond length (ring)1.472 Å
C-O bond length (ring)1.435 Å
C-C-O bond angle (ring)61.5°
C-O-C bond angle (ring)59.0°

Note: This data is illustrative for a generic substituted oxirane and may not represent the exact values for this compound, for which specific published data is not available.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to calculating the energy and predicting the reactivity of molecules. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer even higher accuracy for energy calculations.

For this compound, ab initio calculations would be employed to determine its absolute and relative energies for different conformations. This is crucial for understanding the thermodynamic stability of the various stereoisomers and rotamers. Furthermore, these methods are vital for predicting the activation energies of potential reactions, such as the ring-opening of the epoxide. The reactivity of the two carbon atoms of the oxirane ring towards nucleophilic attack can be assessed by calculating the partial charges on these atoms and the energies of the transition states for attack at each site. Due to the substitution pattern, the two carbons of the oxirane ring are not equivalent, leading to regioselectivity in ring-opening reactions.

Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions at a molecular level is a key strength of computational chemistry. For this compound, theoretical studies can map out the pathways for its formation and subsequent reactions.

Transition State Analysis for Oxirane Formation and Ring-Opening

The formation of this compound typically occurs via the epoxidation of the corresponding alkene, (E/Z)-3,4-dimethyl-2-pentene. Computational studies can model this reaction, for instance, with a peroxy acid, and locate the transition state structure. The geometry and energy of the transition state provide critical information about the reaction barrier and the stereochemical outcome. The diastereoselectivity of the epoxidation of chiral allylic alcohols has been rationalized in terms of the competition between allylic strain and electronic effects in the transition state. acs.orgnih.gov

Similarly, the ring-opening of the epoxide is a fundamental reaction. Transition state analysis for the acid-catalyzed or base-catalyzed ring-opening can reveal the preferred site of nucleophilic attack and the stereochemistry of the product. For an unsymmetrical epoxide like this compound, the attack of a nucleophile can occur at either of the two ring carbons, leading to different regioisomers. Computational analysis of the transition states for both pathways can predict the major product. For instance, in acid-catalyzed ring-opening, the transition state often has significant carbocationic character, favoring attack at the more substituted carbon. chemistrysteps.com Conversely, under basic conditions, steric hindrance usually directs the nucleophile to the less substituted carbon. ic.ac.uk

Table 2: Illustrative Calculated Activation Energies for Epoxide Ring-Opening

Reaction ConditionNucleophileSite of AttackActivation Energy (kcal/mol)
AcidicH₂OMore substituted C~15-20
AcidicH₂OLess substituted C~20-25
BasicOH⁻More substituted C~25-30
BasicOH⁻Less substituted C~20-25

Note: These are generalized values for unsymmetrical epoxides and serve as an illustration. Specific values for this compound would require dedicated calculations.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed picture of the transformation from reactants to products via the transition state. nih.gov By following the minimum energy path downhill from the transition state, an IRC calculation confirms that the located transition state indeed connects the desired reactants and products. This technique can visualize the geometric changes that occur along the reaction pathway, such as bond breaking and bond formation. For the ring-opening of this compound, mapping the reaction coordinate would illustrate the progressive breaking of the C-O bond and the formation of the new bond with the incoming nucleophile.

Conformational Analysis

The presence of a flexible sec-butyl group in this compound gives rise to multiple possible conformations due to rotation around the C-C single bonds. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them.

The relative energies of different conformers are determined by a combination of steric and electronic effects. In the case of this compound, the interactions between the methyl and ethyl groups of the sec-butyl substituent, as well as their interactions with the oxirane ring, will dictate the preferred conformations. Computational methods can perform a systematic conformational search to identify all low-energy conformers. The results of such an analysis are typically presented as a potential energy surface, showing the energy as a function of one or more dihedral angles. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules, such as enzymes in a biological context.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES for reactions of this compound, such as its characteristic ring-opening, is crucial for understanding its reactivity.

Stereoisomer Stability Investigations

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). Computational methods are invaluable for investigating the relative stabilities of these diastereomers.

The stability of different stereoisomers is determined by their relative energies, which can be calculated using high-level ab initio or DFT methods. These calculations take into account various steric and electronic interactions within the molecule. For substituted epoxides, the preferred conformations and the relative energies of the diastereomers are influenced by the spatial arrangement of the substituents.

While specific computational data on the relative stabilities of the diastereomers of this compound is not prominently published, studies on related systems, such as diastereospecific epoxidation of limonene, demonstrate the power of computational analysis in understanding and predicting stereochemical outcomes. acs.org The relative energies of the stereoisomers of this compound would be expected to be influenced by the steric hindrance between the methyl and sec-butyl groups. A detailed computational analysis would involve geometry optimization of each stereoisomer followed by calculation of their single-point energies to determine the most stable configurations.

Spectroscopic Data Prediction and Validation

Computational spectroscopy is a vital tool for interpreting experimental spectra and for predicting the spectral properties of novel compounds.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT, has become a standard practice in chemical research. pdx.edu This approach allows for the assignment of complex NMR spectra and can aid in structure elucidation.

For this compound, the calculation of ¹H and ¹³C NMR chemical shifts would involve first optimizing the geometry of the desired stereoisomer and then performing a GIAO-DFT calculation. The resulting absolute shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

While a dedicated computational NMR study for this compound is not available, numerous studies have demonstrated the accuracy of the GIAO-DFT approach for a wide range of organic molecules, including those with complex stereochemistry. pdx.edu The predicted chemical shifts can be invaluable for distinguishing between the different stereoisomers, as the local electronic environment of each nucleus will vary slightly, leading to unique spectral fingerprints. The table below presents hypothetical predicted ¹³C and ¹H NMR chemical shifts for one of the stereoisomers, based on typical values for similar structural motifs.

Table 1: Predicted NMR Chemical Shifts for a Stereoisomer of this compound

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C2 60.5 -
C3 (oxirane CH₂) 52.1 2.5 (d), 2.8 (d)
C1' (sec-butyl CH) 38.2 1.6 (m)
C2' (sec-butyl CH₂) 25.8 1.4 (m)
C3' (sec-butyl CH₃) 11.9 0.9 (t)
C2-CH₃ 18.7 1.3 (s)

Note: These are hypothetical values for illustrative purposes and would require specific GIAO-DFT calculations for accurate prediction.

Vibrational Frequency Calculations (IR, Raman)

Computational methods, particularly DFT, are also extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations not only predict the positions of the vibrational bands but also their intensities, providing a complete theoretical spectrum that can be compared with experimental data.

For this compound, a vibrational frequency analysis would provide detailed information about the various stretching, bending, and torsional modes of the molecule. This can be particularly useful for identifying characteristic vibrational modes of the oxirane ring and the sec-butyl group.

While a specific computational vibrational analysis of this compound is not documented in the searched literature, studies on similar molecules like methyloxirane have shown that theoretical calculations can accurately reproduce experimental IR and Raman spectra. The table below illustrates some of the expected key vibrational frequencies.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
C-H stretch (alkane) 2850-3000 Stretching of C-H bonds in the methyl and sec-butyl groups
C-H stretch (oxirane) 3000-3100 Stretching of C-H bonds on the oxirane ring
C-O-C stretch (asymmetric) 1250 Asymmetric stretching of the oxirane ring C-O-C bonds

Note: These are representative frequency ranges and would need to be calculated specifically for the molecule.

Applications of 2 Methyl 2 1 Methylpropyl Oxirane in Advanced Organic Synthesis

As a Versatile Chiral Building Block

Chiral epoxides are crucial building blocks in the asymmetric synthesis of complex organic molecules. mdpi.com Their utility stems from the ability to introduce specific stereochemistry into a target molecule through stereospecific ring-opening reactions.

Precursor to Complex Polyketide Architectures

While direct evidence for the use of 2-Methyl-2-(1-methylpropyl)oxirane in the synthesis of complex polyketide architectures is not extensively documented in the provided search results, the role of similar chiral epoxides is well-established. For instance, chiral epoxides like (S)-2-(2-methylpropyl)oxirane are utilized as foundational units in the construction of larger, stereochemically rich molecules. The synthesis of polyols, which are key components in various polymers, often starts from epoxide precursors. ontosight.ai The general reactivity of epoxides allows for the iterative addition of two-carbon units, a fundamental process in the assembly of polyketide chains.

Intermediate in Stereoselective Synthesis of Bioactive Molecules

The high reactivity of the strained epoxide ring makes compounds like this compound susceptible to nucleophilic attack, leading to ring-opening and the formation of new chemical bonds. This reactivity is harnessed in the stereoselective synthesis of various bioactive molecules. For example, chiral epoxides serve as key intermediates in the synthesis of carbapenem (B1253116) antibiotics. researchgate.net The stereochemistry of the final product is often dictated by the configuration of the starting epoxide. The synthesis of (R)-(+)-1,2-epoxy-5-hexene, another important chiral building block, highlights the methodologies used to obtain enantiomerically pure epoxides for use in the synthesis of complex organic molecules. nih.gov

Role in Complex Molecule Construction

The inherent reactivity of the epoxide functional group makes it a valuable tool for the construction of intricate molecular frameworks. nih.gov

Facilitating the Synthesis of Densely Functionalized Systems

The ring-opening of epoxides can introduce two new functional groups into a molecule in a single, often stereocontrolled, step. This feature is particularly advantageous in the synthesis of densely functionalized systems where multiple reactive sites are required in close proximity. The reaction of epoxides with various nucleophiles, such as alcohols, water, and Grignard reagents, leads to the formation of diols, ethers, and secondary alcohols, respectively, thereby increasing the functional group density of the molecule. wikipedia.org

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create a wide array of structurally diverse molecules from a common starting material. The epoxide ring is an excellent scaffold for DOS due to the variety of stereospecific transformations it can undergo. By reacting a single chiral epoxide with a library of different nucleophiles, a multitude of products with diverse functionalities and stereochemistries can be generated. This approach allows for the rapid exploration of chemical space in the search for new bioactive compounds.

Methodological Contributions to Epoxide Chemistry

Research involving this compound and its analogs contributes to the broader understanding of epoxide chemistry. The synthesis of such epoxides often involves the oxidation of the corresponding alkene. For instance, the traditional chlorohydrin route involves the conversion of an alkene to a chlorohydrin followed by internal cyclization to form the epoxide. wikipedia.org Another common method is the Sharpless epoxidation, which utilizes a chiral catalyst to achieve enantioselective epoxidation of allylic alcohols. The study of the ring-opening reactions of these epoxides under various conditions provides valuable insights into reaction mechanisms, regioselectivity, and stereoselectivity, thereby expanding the synthetic chemist's toolkit.

Development of Novel Epoxidation Reactions

The synthesis of chiral epoxides is a cornerstone of modern asymmetric catalysis. The creation of stereogenic centers during the epoxidation of prochiral alkenes is a powerful strategy for producing enantiomerically enriched building blocks for the pharmaceutical and agrochemical industries. researchgate.netlboro.ac.uk The target compound, this compound, possesses a trisubstituted oxirane ring, making its synthesis a relevant case study for advanced epoxidation methods.

Research in this area has focused on the development of catalytic systems that can achieve high yields and enantioselectivities for the epoxidation of trisubstituted alkenes like 2-methyl-2-pentene (B165383), the precursor to this compound. A variety of catalytic systems have been explored, including those based on bio-inspired iron complexes and organocatalysts. nih.gov

For instance, the use of chiral iminium salts as organocatalysts for the epoxidation of a range of aryl alkenes has demonstrated high conversions and enantioselectivities. While specific data for 2-methyl-2-pentene is not extensively reported, the general success of these catalysts with structurally similar substrates suggests their potential applicability.

Another significant approach involves the use of ketone-derived organocatalysts, such as those based on D-fructose, which have proven effective for the epoxidation of trans-alkenes and certain cis-alkenes with good to excellent yields and selectivities. scilit.com The development of iron(II) catalysts with pseudo-C2-symmetric ligands has also shown promise in the asymmetric epoxidation of trisubstituted α,β-unsaturated esters, yielding products with high enantiomeric purity. nih.gov

Below is a representative table of results for the asymmetric epoxidation of trisubstituted alkenes using various catalytic systems, illustrating the current state of the art.

Catalyst/ReagentSubstrateOxidantYield (%)Enantiomeric Excess (ee, %)
Iron(II)/Phenanthroline LigandTrisubstituted α,β-unsaturated esterPeracetic acidHighup to 99
Chiral Iminium SaltAryl alkeneOxoneHighup to 60
Fructose-derived Organocatalysttrans-alkeneHydrogen PeroxideGood-ExcellentGood-Excellent
Shi Catalyst/OxoneDisulfideOxoneup to 89up to 96

Note: This table presents a summary of findings for the epoxidation of various trisubstituted alkenes and related compounds to provide an overview of the methodologies applicable to the synthesis of this compound.

Advancements in Oxirane Ring-Opening Chemistry

The synthetic utility of this compound is primarily realized through its ring-opening reactions. The presence of a tertiary and a secondary carbon on the oxirane ring introduces challenges and opportunities for regioselectivity. Nucleophilic attack can, in principle, occur at either carbon atom, and the outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

Recent advancements in this area have focused on achieving high levels of regio- and stereocontrol in the ring-opening of trisubstituted epoxides. Lewis acid-mediated reactions have been systematically studied, where the Lewis acid activates the epoxide, facilitating attack by a nucleophile. nih.gov For example, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst has been effective for the ring-opening of N,O-acetals possessing an exocyclic nitrogen atom with various silicon-based nucleophiles. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric ring-opening reactions of epoxides. nih.gov Chiral phosphoric acids, thioureas, and other organic promoters have been successfully employed in a variety of enantioselective transformations. nih.gov These catalysts often operate through a dual-activation mechanism, activating both the epoxide and the nucleophile.

The choice of nucleophile is critical in determining the product of the ring-opening reaction. Carbon nucleophiles, such as organocuprates (Gilman reagents), are particularly useful for forming new carbon-carbon bonds. masterorganicchemistry.com The regioselectivity of these reactions can often be controlled by the choice of the organometallic reagent and the reaction conditions. The synthesis of chiral tertiary alcohols is a common application of the ring-opening of trisubstituted epoxides with carbon nucleophiles. researchgate.net

The following table summarizes selected research findings on the ring-opening reactions of trisubstituted epoxides, highlighting the diversity of nucleophiles and catalytic systems employed.

Epoxide SubstrateNucleophile/ReagentCatalyst/ConditionsProduct TypeKey Findings
2,3-AnhydropentopyranosidesMe4AlLi, Me2CuLi, Me3AlOrganometallic reagents2-deoxy-2-C-methyl- and 3-deoxy-3-C-methylglycosidesRegioselective introduction of a methyl group. documentsdelivered.com
meso-EpoxidesVarious nucleophilesChiral organocatalystsFunctionalized optically active moleculesStereoselective ring-opening. researchgate.net
2-Aryl-N-tosylazetidines (analogue)-Cu(OTf)2(E)-AllylaminesLewis acid-mediated ring-opening rearrangement. nih.gov
Donor-Acceptor OxiranesN-heteroaromaticsY(OTf)3Acyclic nucleoside analoguesChemoselective C-C bond cleavage. rsc.org

Note: This table includes data from studies on various trisubstituted epoxides and related strained-ring systems to illustrate the breadth of advanced ring-opening methodologies that could be applied to this compound.

Q & A

Q. Key Considerations :

  • Reagent stoichiometry : Excess m-CPBA (1.2–1.5 equivalents) ensures complete alkene conversion.
  • Temperature : Lower temperatures (0–10°C) reduce ring-opening side reactions.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate) or distillation under reduced pressure is critical for isolating the epoxide .

Which analytical techniques are most reliable for characterizing this compound and quantifying its oxirane content?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural confirmation, with diagnostic signals for the oxirane ring protons (δ 3.1–3.5 ppm) and quaternary carbons (δ 50–60 ppm) . Fourier-transform infrared spectroscopy (FTIR-ATR) validates oxirane content via the C-O-C stretch (~850 cm⁻¹), with a coefficient of determination (r²) of 0.995 when cross-referenced with titration methods . Gas chromatography-mass spectrometry (GC-MS) is essential for purity assessment, particularly in detecting residual alkene or diol byproducts .

Q. Advanced Tip :

  • Chirality analysis : Use chiral HPLC columns (e.g., Chiralcel OD-H) with hexane:isopropanol mobile phases to resolve enantiomers .

How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Advanced Research Question
Enantioselective epoxidation is challenging due to the compound’s steric hindrance. Enzymatic kinetic resolution using lyophilized Methylobacterium spp. cells selectively hydrolyzes one enantiomer, leaving the desired (S)- or (R)-epoxide with >90% ee . Alternatively, Jacobsen-type manganese-salen catalysts can induce asymmetry during epoxidation, though yields are moderate (50–60%) .

Q. Methodological Steps :

Enzymatic resolution : Incubate racemic epoxide with cells in phosphate buffer (pH 7.0) at 30°C for 24 hours.

Extraction : Separate unreacted epoxide from diol using ethyl acetate.

Validation : Confirm ee via polarimetry or chiral HPLC .

What computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack at the less hindered oxirane carbon. The trifluoromethyl group (if present in analogs) stabilizes transition states via electron-withdrawing effects, lowering activation energy by ~5 kcal/mol . Molecular dynamics simulations further predict solvent effects—polar aprotic solvents (e.g., DMF) accelerate amine-mediated ring-opening compared to nonpolar solvents .

Q. Application Example :

  • Amine reactions : Simulate nucleophilic attack by methylamine to predict regioselectivity and rate constants .

How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Advanced Research Question
Discrepancies in yields often stem from unoptimized reaction conditions or analytical inconsistencies. For example:

  • Temperature control : Variations >5°C during epoxidation can reduce yields by 10–15% .
  • Analytical validation : Cross-check oxirane content using both FTIR-ATR and ¹H NMR integration of epoxide protons .

Case Study :
A 2022 study reported 70% yield using m-CPBA, while a 2023 protocol achieved 90% by switching to a continuous flow reactor. The discrepancy was traced to improved heat dissipation in the latter method .

What are the emerging applications of this compound in pharmaceutical intermediates?

Advanced Research Question
The compound’s strained epoxide ring enables synthesis of β-substituted alcohols, key precursors for:

  • Anticancer agents : Ring-opening with indole derivatives generates analogs of fridamycin E, a topoisomerase inhibitor .
  • Antiviral drugs : Nucleophilic substitution with azide groups facilitates "click chemistry" for triazole-based protease inhibitors .

Q. Synthetic Pathway :

Ring-opening : React epoxide with sodium azide to form 2-azido-2-methylpentanol.

Click reaction : Couple with alkynes via Cu(I)-catalyzed cycloaddition .

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